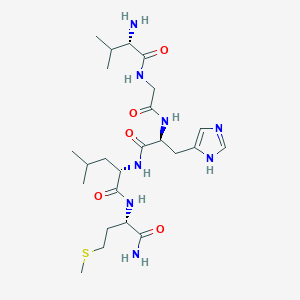
Val-Gly-His-Leu-Met-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Val-Gly-His-Leu-Met-NH2 is a peptide sequence composed of the amino acids valine, glycine, histidine, leucine, and methionine, terminated with an amide group. This peptide is a part of the bombesin family, which is known for its role in various physiological processes, including the regulation of gastrointestinal and central nervous system functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Val-Gly-His-Leu-Met-NH2 typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the C-terminal amino acid (methionine) to a solid resin. Each subsequent amino acid is then added sequentially, with the Fmoc group protecting the N-terminus during coupling reactions. After the peptide chain is fully assembled, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Val-Gly-His-Leu-Met-NH2 can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis often involves the use of specific enzymes and nucleotide sequences
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
Val-Gly-His-Leu-Met-NH2 has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and receptor binding.
Industry: Utilized in the development of peptide-based radiopharmaceuticals for imaging and therapy.
Mechanism of Action
Val-Gly-His-Leu-Met-NH2 exerts its effects primarily through binding to gastrin-releasing peptide receptors (GRPRs). Upon binding, it activates G-protein coupled receptor signaling pathways, leading to various cellular responses such as proliferation, differentiation, and secretion. This mechanism is particularly relevant in the context of cancer, where GRPRs are often overexpressed .
Comparison with Similar Compounds
Similar Compounds
Bombesin: A 14-amino acid peptide with a similar sequence, known for its role in stimulating gastrin release.
Substance P: Another neuropeptide with a similar C-terminal sequence (Phe-X-Gly-Leu-Met-NH2), involved in pain perception and inflammatory responses
Uniqueness
Val-Gly-His-Leu-Met-NH2 is unique due to its specific sequence and its high affinity for GRPRs, making it a valuable tool in cancer research and diagnostics. Its ability to be easily synthesized and modified further enhances its utility in various scientific applications .
Properties
CAS No. |
76326-44-8 |
|---|---|
Molecular Formula |
C24H42N8O5S |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C24H42N8O5S/c1-13(2)8-17(22(35)31-16(21(26)34)6-7-38-5)32-23(36)18(9-15-10-27-12-29-15)30-19(33)11-28-24(37)20(25)14(3)4/h10,12-14,16-18,20H,6-9,11,25H2,1-5H3,(H2,26,34)(H,27,29)(H,28,37)(H,30,33)(H,31,35)(H,32,36)/t16-,17-,18-,20-/m0/s1 |
InChI Key |
IRFWEBWFWZFKMJ-JPLJXNOCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















